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molecular formula C13H13ClO4 B8752001 Ethyl 6-chloro-5-methoxy-1-oxoindane-2-carboxylate

Ethyl 6-chloro-5-methoxy-1-oxoindane-2-carboxylate

Cat. No. B8752001
M. Wt: 268.69 g/mol
InChI Key: WTCRGDMFMYSEQQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07511152B2

Procedure details

To a solution of ethyl 6-chloro-5-methoxy-1-oxoindane-2-carboxylate (crude product from the preceding step, ˜141 mmol) in anhydrous dimethylacetamide (540 mL) was added K2CO3 (39 g, 282 mmol), KI (46.8 g, 282 mmol) and 1-bromo-2-fluoroethane (13.5 mL, 183 mmol) and the mixture was stirred and heated at 65° C. for 6 hours. The reaction mixture was diluted with TUF (540 mL) and water (540 mL) and then cooled to 0° C. and treated with 5N aqueous NaOH (84 mL, 423 mmol). After 2 hours at 0° C., the reaction was quenched with 1N aqueous HCl (˜450 mL). Most of the THF was removed by rotary evaporation under reduced pressure and the aqueous residue was extracted with EtOAc. The organic layer was washed with saturated NaHCO3, dried over MgSO4, filtered through a pad of silica gel and concentrated to give 6-chloro-2-(2-fluoroethyl)-5-methoxyindan-1-one.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
39 g
Type
reactant
Reaction Step One
Quantity
13.5 mL
Type
reactant
Reaction Step One
Quantity
540 mL
Type
solvent
Reaction Step One
Name
Quantity
84 mL
Type
reactant
Reaction Step Two
Name
Quantity
540 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:10]=[C:9]2[C:5]([CH2:6][CH:7]([C:12](OCC)=O)[C:8]2=[O:11])=[CH:4][C:3]=1[O:17][CH3:18].C([O-])([O-])=O.[K+].[K+].BrC[CH2:27][F:28].[OH-].[Na+]>CC(N(C)C)=O.O>[Cl:1][C:2]1[CH:10]=[C:9]2[C:5]([CH2:6][CH:7]([CH2:12][CH2:27][F:28])[C:8]2=[O:11])=[CH:4][C:3]=1[O:17][CH3:18] |f:1.2.3,5.6|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=C(C=C2CC(C(C2=C1)=O)C(=O)OCC)OC
Name
Quantity
39 g
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Name
Quantity
13.5 mL
Type
reactant
Smiles
BrCCF
Name
Quantity
540 mL
Type
solvent
Smiles
CC(=O)N(C)C
Step Two
Name
Quantity
84 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
540 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
65 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled to 0° C.
CUSTOM
Type
CUSTOM
Details
the reaction was quenched with 1N aqueous HCl (˜450 mL)
CUSTOM
Type
CUSTOM
Details
Most of the THF was removed by rotary evaporation under reduced pressure
EXTRACTION
Type
EXTRACTION
Details
the aqueous residue was extracted with EtOAc
WASH
Type
WASH
Details
The organic layer was washed with saturated NaHCO3
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered through a pad of silica gel
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
ClC1=C(C=C2CC(C(C2=C1)=O)CCF)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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